molecular formula C23H30Cl2N6O B2433865 N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1216865-89-2

N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B2433865
CAS No.: 1216865-89-2
M. Wt: 477.43
InChI Key: RQPGMQAKWNSWPN-UHFFFAOYSA-N
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Description

N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s structure features a triazine ring substituted with two 2-ethylphenyl groups and a morpholino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the nucleophilic substitution of cyanuric chloride with 2-ethylphenylamine and morpholine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The reaction proceeds through the sequential substitution of chlorine atoms on the cyanuric chloride by the amine groups, resulting in the formation of the desired triazine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group or the 2-ethylphenyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dichloromethane, ethanol, or water, with temperature control to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new triazine derivative with different substituents, while hydrolysis can produce amines and other smaller organic molecules.

Mechanism of Action

The mechanism of action of N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, the compound is believed to inhibit key enzymes or signaling pathways involved in cancer cell growth. The triazine ring structure allows it to bind to these targets effectively, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-N,4-N-bis(2-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O.2ClH/c1-3-17-9-5-7-11-19(17)24-21-26-22(25-20-12-8-6-10-18(20)4-2)28-23(27-21)29-13-15-30-16-14-29;;/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPGMQAKWNSWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4CC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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